Alpha-1 Adrenergic Receptor Binding Affinity: Halogen-Dependent Modulation Compared to Bromo and Unsubstituted Analogs
In a direct head-to-head comparison using identical assay conditions, 1-(3-chloropyridin-2-yl)piperazine exhibits an alpha-1 adrenergic receptor binding affinity (Ki) of 1.80E+3 nM (1.8 µM) [1]. The 3-bromo analog (1-(3-bromopyridin-2-yl)piperazine, CAS 87394-56-7) displays a higher affinity with a Ki of 1.48E+3 nM (1.48 µM), representing a 21% stronger binding [2]. Conversely, the unsubstituted analog (1-(pyridin-2-yl)piperazine, CAS 34803-66-2) shows a lower affinity with a Ki of 2.40E+3 nM (2.4 µM), which is 33% weaker than the 3-chloro compound [3].
| Evidence Dimension | Alpha-1 adrenergic receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 1.80E+3 nM (1.8 µM) |
| Comparator Or Baseline | 3-Bromo analog: 1.48E+3 nM (1.48 µM); Unsubstituted analog: 2.40E+3 nM (2.4 µM) |
| Quantified Difference | 21% weaker than 3-bromo analog; 33% stronger than unsubstituted analog |
| Conditions | In vitro radioligand binding assay using [3H]-prazosin against alpha-1 adrenergic receptor from calf cerebral cortex |
Why This Matters
This quantifiable difference in receptor binding affinity directly informs selection for experiments targeting alpha-1 adrenergic pathways, where the 3-chloro analog provides an intermediate potency profile distinct from both the more potent bromo and less potent unsubstituted variants.
- [1] BindingDB. BDBM50027019: 1-(3-Chloro-pyridin-2-yl)-piperazine. Ki = 1.80E+3 nM against alpha-1 adrenergic receptor from calf cerebral cortex. Retrieved 2009. View Source
- [2] BindingDB. BDBM50027013: 1-(3-Bromo-pyridin-2-yl)-piperazine. Ki = 1.48E+3 nM against alpha-1 adrenergic receptor from calf cerebral cortex. Retrieved 2009. View Source
- [3] BindingDB. BDBM50026634: 1-(pyridin-2-yl)piperazine. Ki = 2.40E+3 nM against alpha-1 adrenergic receptor from calf cerebral cortex. Retrieved 2009. View Source
